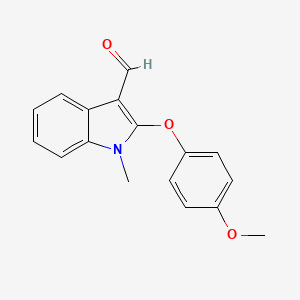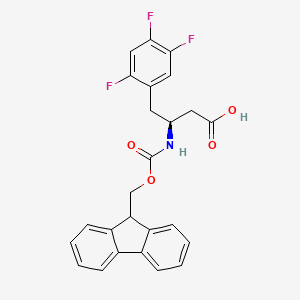
2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde, or 2-MPMICA, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a type of carbaldehyde, a class of compounds that are characterized by a carbonyl group attached to an aldehyde. 2-MPMICA is a relatively new compound that has been the subject of numerous studies in recent years.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions and Derivatives Formation:
- 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde has been used as a versatile electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. This reactivity is significant for the preparation of novel pyrimido[1,2-a]indole derivatives and other 2-substituted indole-3-carbaldehydes, showcasing its utility as a building block in indole chemistry (Yamada et al., 2009) (Yamada et al., 2012).
Synthesis of Furan Derivatives
2. The compound has been used in the synthesis of furano[2,3-g]indoles. The process involves alkylation at the phenolic OH group with α-haloketones followed by cyclization to give N-tosylated furano[2,3-g]indoles, indicating its utility in constructing complex heterocyclic structures (Pchalek et al., 2021).
Exploration in Pharmacological Research
3. The compound has been explored for its pharmacological potential. For instance, it was designed as a potential dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. Although it showed no affinity to the dopamine D2 receptor, its potent antioxidant properties were noted, highlighting its potential in therapeutic applications (Kaczor et al., 2021).
Characterization and Synthetic Applications
4. The compound's utility in the Maillard reaction for the synthesis of various derivatives, including 6-methoxy-tetrahydro-β-carboline derivatives, has been studied. The reaction conditions were optimized for catalyst loading, temperature, and time, showcasing its importance in synthesizing and characterizing complex molecules (Goh et al., 2015).
Crystallography and Molecular Structure
5. The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde was studied, showing a significant dihedral angle between the indole and the 4-methoxyphenyl ring systems. This structural information is essential for understanding the compound's physical properties and interactions, further supporting its application in scientific research (Sonar et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to target dihydrofolate reductase in both humans and yeast .
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in pathways related to folate metabolism .
Result of Action
If it indeed targets dihydrofolate reductase as suggested by the action of similar compounds , it could potentially inhibit the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. This could lead to a decrease in DNA synthesis and cell proliferation.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYHKJVBJGHNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200848 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
338416-68-5 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)







